Cas no 742092-03-1 (ticiliMuMab treMeliMuMab)

ticiliMuMab treMeliMuMab structure
ticiliMuMab treMeliMuMab structure
Product name:ticiliMuMab treMeliMuMab
CAS No:742092-03-1
MF:C86H109N21O26S2
MW:1917.040776968
CID:3030090

ticiliMuMab treMeliMuMab Chemical and Physical Properties

Names and Identifiers

    • ticiliMuMab treMeliMuMab
    • Vintafolide
    • EC 145
    • KUZYSQSABONDME-QRLOMCMNSA-N
    • Inchi: 1S/C86H109N21O26S2/c1-6-82(129)35-42-36-85(78(127)132-5,64-47(21-26-106(39-42)41-82)46-12-8-9-13-50(46)95-64)49-30-48-57(34-58(49)131-4)105(3)75-84(48)23-27-107-25-11-22-83(7-2,74(84)107)76(125)86(75,130)77(126)103-104-81(128)133-28-29-134-135-40-56(73(123)124)100-70(119)55(33-62(113)114)99-69(118)54(32-61(111)112)98-67(116)51(14-10-24-90-79(87)88)96-68(117)53(31-60(109)110)94-59(108)20-19-52(72(121)122)97-66(115)43-15-17-44(18-16-43)91-37-45-38-92-65-63(93-45)71(120)102-80(89)101-65/h8-9,11-13,15-18,22,30,34,38,42,51-56,74-76,91,95,125,129-130H,6-7,10,14,19-21,23-29,31-33,35-37,39-41H2,1-5H3,(H,94,108)(H,96,117)(H,97,115)(H,98,116)(H,99,118)(H,100,119)(H,103,126)(H,104,128)(H,109,110)(H,111,112)(H,113,114)(H,121,122)(H,123,124)(H4,87,88,90)(H3,89,92,101,102,120)/t42-,51-,52-,53-,54-,55-,56-,74-,75+,76+,82-,83+,84+,85-,86-/m0/s1
    • InChI Key: KUZYSQSABONDME-QRLOMCMNSA-N
    • SMILES: C([C@]12C=CCN3CC[C@]4([C@@]([H])(N(C)C5=CC(OC)=C([C@]6(C[C@]7([H])C[C@@](O)(CC)C[N@](CCC8C9=CC=CC=C9NC6=8)C7)C(=O)OC)C=C45)[C@@](O)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(C4C=CC(NCC5=CNC6=NC(N)=NC(=O)C6=N5)=CC=4)=O)[C@@H]1O)[C@]23[H])C

Computed Properties

  • Hydrogen Bond Donor Count: 24
  • Hydrogen Bond Acceptor Count: 47
  • Heavy Atom Count: 135
  • Rotatable Bond Count: 53

ticiliMuMab treMeliMuMab Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15776-1mg
Vintafolide
742092-03-1 98%
1mg
¥1235.00 2023-09-09

ticiliMuMab treMeliMuMab Related Literature

Additional information on ticiliMuMab treMeliMuMab

Introduction to Compound CAS No. 742092-03-1 and the Antibodies Ticilimumab and Tremelimumab

The field of immuno-oncology has seen significant advancements in recent years, with the development of novel therapeutic agents that harness the power of the immune system to combat cancer. One such compound, identified by its CAS No. 742092-03-1, has garnered attention for its potential applications in this domain. Additionally, two monoclonal antibodies, Ticilimumab and Tremelimumab, have emerged as promising candidates in the treatment of various malignancies. This article provides a comprehensive overview of these compounds, their mechanisms of action, and their clinical significance.

CAS No. 742092-03-1 is a chemical compound that has been studied for its potential therapeutic properties. While specific details about its structure and chemical composition are proprietary, research has indicated that it exhibits unique biological activities that make it a valuable candidate for further investigation. The compound is believed to interact with specific cellular pathways, potentially modulating immune responses and enhancing the body's ability to recognize and eliminate cancer cells.

Ticilimumab is a monoclonal antibody that targets the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4). CTLA-4 is an inhibitory receptor expressed on the surface of T-cells, which plays a crucial role in downregulating immune responses. By blocking CTLA-4, Ticilimumab can enhance T-cell activation and proliferation, thereby augmenting the immune system's ability to attack cancer cells. Recent clinical trials have shown promising results in patients with advanced melanoma and other solid tumors.

Tremelimumab, another monoclonal antibody targeting CTLA-4, has also demonstrated significant therapeutic potential. Similar to Ticilimumab, Tremelimumab works by inhibiting the negative regulatory signals mediated by CTLA-4, leading to increased T-cell activity and improved anti-tumor responses. Clinical studies have evaluated the efficacy of Tremelimumab in various cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, and renal cell carcinoma.

The combination of these two antibodies, Ticilimumab and Tremelimumab, has been explored in several clinical trials to assess their synergistic effects. Preliminary data suggest that this combination therapy may offer enhanced therapeutic benefits compared to monotherapy. The rationale behind this approach is that targeting multiple immune checkpoints can more effectively overcome tumor-induced immune suppression and promote a robust anti-tumor immune response.

In addition to their individual and combined therapeutic effects, both Ticilimumab and Tremelimumab have been studied for their safety profiles. While these antibodies can induce immune-related adverse events (irAEs), such as colitis, hepatitis, and endocrinopathies, these side effects are generally manageable with appropriate monitoring and intervention. Ongoing research aims to optimize dosing regimens and identify biomarkers that can predict patient response and minimize toxicity.

The development of novel compounds like those identified by CAS No. 742092-03-1 further expands the toolkit available to researchers and clinicians in the fight against cancer. These compounds may offer new avenues for enhancing the efficacy of existing immunotherapies or developing entirely new treatment paradigms. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential to advancing our understanding of these compounds and translating them into clinical practice.

In conclusion, the compounds identified by CAS No. 742092-03-1, along with the monoclonal antibodies Ticilimumab and (Tremelimumab), represent significant advancements in immuno-oncology. Their potential to enhance immune responses against cancer cells offers hope for improved patient outcomes in various malignancies. Continued research and clinical trials will be crucial in realizing the full therapeutic potential of these agents.

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